molecular formula C16H13N3 B14688827 Nicotinamidine, N-2-naphthyl- CAS No. 23565-04-0

Nicotinamidine, N-2-naphthyl-

Cat. No.: B14688827
CAS No.: 23565-04-0
M. Wt: 247.29 g/mol
InChI Key: OZNNBAATRMBYOE-UHFFFAOYSA-N
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Description

Nicotinamidine, N-2-naphthyl- is a compound that combines the structural features of nicotinamide and naphthalene. Nicotinamide is a form of vitamin B3, while naphthalene is a polycyclic aromatic hydrocarbon. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamidine, N-2-naphthyl- typically involves the reaction of nicotinamide with 2-naphthylamine. One common method includes the following steps:

    Starting Materials: Nicotinamide and 2-naphthylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.

    Procedure: The mixture is heated under reflux conditions for several hours, allowing the formation of the desired product.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Nicotinamidine, N-2-naphthyl- may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Nicotinamidine, N-2-naphthyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyl ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.

Scientific Research Applications

Nicotinamidine, N-2-naphthyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Nicotinamidine, N-2-naphthyl- involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways.

    Modulating Receptors: It may bind to and modulate the activity of specific receptors.

    Interfering with DNA/RNA: The compound can interact with nucleic acids, affecting their function and expression.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A form of vitamin B3 with similar structural features.

    Nicotinamide Riboside: Another NAD+ precursor with distinct biological activities.

    Nicotinamide Mononucleotide: A compound involved in NAD+ biosynthesis.

Uniqueness

Nicotinamidine, N-2-naphthyl- is unique due to its combination of nicotinamide and naphthalene structures, which confer distinct chemical and biological properties

Properties

CAS No.

23565-04-0

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

N'-naphthalen-2-ylpyridine-3-carboximidamide

InChI

InChI=1S/C16H13N3/c17-16(14-6-3-9-18-11-14)19-15-8-7-12-4-1-2-5-13(12)10-15/h1-11H,(H2,17,19)

InChI Key

OZNNBAATRMBYOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C(C3=CN=CC=C3)N

Origin of Product

United States

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